molecular formula C135H199N39O38S B020794 Heplisav CAS No. 104504-34-9

Heplisav

Numéro de catalogue: B020794
Numéro CAS: 104504-34-9
Poids moléculaire: 3008.3 g/mol
Clé InChI: NDYBPVSCZMKIEN-PIDTYYQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Heplisav is a vaccine designed to prevent hepatitis B virus infection in adults. It contains a recombinant hepatitis B surface antigen combined with an adjuvant, cytidine phosphoguanosine 1018, which enhances the immune response. This vaccine is particularly significant as it offers a more efficient immunization schedule compared to traditional hepatitis B vaccines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heplisav is produced using recombinant DNA technology. The hepatitis B surface antigen is expressed in a recombinant strain of yeast, specifically Hansenula polymorpha. The antigen is then purified and combined with the cytidine phosphoguanosine 1018 adjuvant, a 22-mer phosphothioate oligonucleotide containing unmethylated CpG motifs .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the recombinant yeast strain, followed by purification of the hepatitis B surface antigen. The purified antigen is then formulated with the cytidine phosphoguanosine 1018 adjuvant in a sterile solution for injection .

Analyse Des Réactions Chimiques

Types of Reactions: Heplisav primarily undergoes immunological reactions rather than traditional chemical reactions. When administered, it stimulates the immune system to produce specific antibodies against the hepatitis B surface antigen .

Common Reagents and Conditions: The key components involved in this compound’s formulation are the recombinant hepatitis B surface antigen and the cytidine phosphoguanosine 1018 adjuvant. The vaccine is administered intramuscularly, typically in the deltoid region .

Major Products Formed: The major product formed from the administration of this compound is the production of antibodies against the hepatitis B surface antigen, providing immunity against hepatitis B virus infection .

Applications De Recherche Scientifique

Immunogenicity and Efficacy

Heplisav-B has demonstrated superior immunogenicity compared to existing HBV vaccines. In clinical trials, it achieved seroprotection rates (SPR) of 90-100% in healthy adults, significantly higher than the 70.5-90.2% rates seen with Engerix-B, the standard vaccine utilizing aluminum-based adjuvants .

Table 1: Comparison of Seroprotection Rates

Population GroupThis compound-B SPREngerix-B SPRDifference
Adults aged 18-28100%90.2%+9.8%
Adults aged 18-5597.9%81.1%+16.8%

This enhanced efficacy is particularly beneficial for populations that traditionally have lower response rates to vaccinations, such as those with chronic liver disease (CLD). In studies involving patients with CLD, this compound-B produced a seroconversion rate of approximately 67.5%, compared to only 45% for Engerix-B .

Safety Profile

The safety profile of this compound-B has been shown to be comparable to that of existing HBV vaccines. Clinical trials have reported similar rates of adverse events between this compound-B and Engerix-B, indicating that this compound-B is well-tolerated across different populations .

Cost-Effectiveness and Compliance

This compound-B's two-dose regimen administered over one month may improve patient compliance compared to traditional three-dose schedules that span six months . Additionally, studies suggest that this compound-B may be more cost-effective in high-risk groups such as individuals with chronic kidney disease (CKD), diabetes, and healthcare workers due to its higher efficacy and shorter vaccination schedule .

Applications in Special Populations

Research has explored the use of this compound-B in various special populations:

  • Patients with Chronic Liver Disease : Limited studies indicate promising results in patients with CLD, highlighting its potential for broader application in this vulnerable group.
  • Individuals Living with HIV : A study involving adults living with HIV showed that a three-dose regimen of this compound-B provided full protection against HBV infection, indicating its effectiveness even in immunocompromised populations .

Case Study: Efficacy in Patients with Chronic Liver Disease

A study conducted on 120 patients with CLD found that this compound-B resulted in a seroconversion rate of 67.5%, demonstrating its potential effectiveness in this population where traditional vaccines often fail .

Case Study: HIV Positive Individuals

In a trial involving HIV-positive adults, none of the participants who received the three-dose series of this compound-B showed evidence of HBV infection post-vaccination, underscoring its efficacy in immunocompromised individuals .

Activité Biologique

Heplisav-B is a recombinant hepatitis B vaccine that incorporates the hepatitis B surface antigen (HBsAg) along with the novel adjuvant CpG 1018. This combination is designed to enhance the immune response against the hepatitis B virus (HBV). The following sections detail the biological activity, immunogenicity, and clinical findings associated with this compound-B.

This compound-B functions through a dual mechanism:

  • Recombinant HBsAg : The primary component, HBsAg, serves as the target for the immune response, prompting the body to produce antibodies against HBV.
  • CpG 1018 Adjuvant : This 22-mer immunostimulatory oligonucleotide activates plasmacytoid dendritic cells via Toll-like receptor 9 (TLR-9). This activation enhances antigen presentation and promotes Th1 T-cell differentiation, leading to a robust immune response characterized by increased production of interferon-alpha (IFN-α) and interleukin-12 (IL-12) .

Immunogenicity

This compound-B has demonstrated superior immunogenicity compared to traditional vaccines such as Engerix-B. Key findings from clinical trials include:

  • Seroprotection Rates (SPR) : In pooled analyses from multiple trials (HBV-10, HBV-16, and HBV-23), this compound-B achieved an SPR of 95.7% compared to 79.5% for Engerix-B, indicating a significant advantage in inducing protective antibody levels (anti-HBs ≥ 10 mIU/mL) .

Table 1: Comparison of Seroprotection Rates

VaccineNnSPR (%)95% CI
This compound-B8701832795.7(95.3 - 96.1)
Engerix-B3643289879.5(78.2 - 80.8)
Difference 16.2 (14.8 - 17.6)

Clinical Trials and Efficacy

This compound-B has been evaluated in several pivotal clinical trials:

  • Phase III Trials : Two major studies demonstrated that a two-dose schedule of this compound-B administered at months 0 and 1 elicited rapid and sustained immune responses in adults aged 18 to 70 years, including those with comorbidities such as diabetes mellitus .
  • Comparison with Traditional Vaccines : In direct comparisons, this compound-B showed higher geometric mean concentrations (GMCs) of anti-HBs compared to Engerix-B, with a GMC ratio of approximately 1.3 .

Table 2: Geometric Mean Concentrations

VaccineNGMC (mIU/mL)GMC Ratio
This compound-B8701329.1
Engerix-B3642262.31.3

Safety Profile

The safety profile of this compound-B has been found to be comparable to that of traditional vaccines, with no significant adverse events reported beyond those typically associated with vaccinations . The incidence of injection site reactions and systemic events was similar across both this compound-B and Engerix-B groups.

Case Studies

Recent studies have highlighted the effectiveness of this compound-B in specific populations:

  • Individuals with Diabetes : A subgroup analysis indicated that this compound-B was particularly effective in inducing seroprotection in individuals with type II diabetes, achieving significantly higher SPRs than traditional vaccines .
  • Chronic Kidney Disease Patients : In patients with chronic kidney disease, a three-dose regimen of this compound-B yielded superior immune responses compared to four doses of conventional vaccines .

Propriétés

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]oxy-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H199N39O38S/c1-66(2)50-87(155-104(185)62-152-112(190)80(136)29-20-45-147-134(142)143)118(196)160-89(53-75-34-36-78(179)37-35-75)121(199)166-94(54-74-26-16-13-17-27-74)131(209)173-47-22-32-97(173)126(204)154-69(7)111(189)151-61-103(184)150-63-106(188)212-133(211)107(68(5)6)169-116(194)83(31-21-46-148-135(144)145)159-127(205)98-33-23-48-174(98)132(210)95(58-105(186)187)167-115(193)85(39-42-100(139)181)157-119(197)88(51-67(3)4)164-128(206)108(70(8)176)170-117(195)86(40-43-101(140)182)158-123(201)92(56-77-60-146-65-153-77)162-120(198)90(52-73-24-14-12-15-25-73)165-129(207)109(71(9)177)172-130(208)110(72(10)178)171-125(203)96(64-175)168-124(202)93(57-102(141)183)163-122(200)91(55-76-59-149-82-30-19-18-28-79(76)82)161-114(192)84(38-41-99(138)180)156-113(191)81(137)44-49-213-11/h12-19,24-28,30,34-37,59-60,65-72,77,80-81,83-98,107-110,149,175-179H,20-23,29,31-33,38-58,61-64,136-137H2,1-11H3,(H2,138,180)(H2,139,181)(H2,140,182)(H2,141,183)(H,150,184)(H,151,189)(H,152,190)(H,154,204)(H,155,185)(H,156,191)(H,157,197)(H,158,201)(H,159,205)(H,160,196)(H,161,192)(H,162,198)(H,163,200)(H,164,206)(H,165,207)(H,166,199)(H,167,193)(H,168,202)(H,169,194)(H,170,195)(H,171,203)(H,172,208)(H,186,187)(H4,142,143,147)(H4,144,145,148)/t69-,70+,71+,72+,77?,80-,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSXSWRZQFPVTJ-ZQQKUFEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)OC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5C=NC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H199N39O38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3008.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-34-9
Record name Hepatitis B virus pre-S region fragment 120-145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.